N-(2-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
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Overview
Description
The description of a compound usually includes its IUPAC name, common name, and structural formula. It may also include information about the class of compounds it belongs to and its role or use.
Synthesis Analysis
Synthesis analysis involves detailing the steps, reagents, and conditions used to synthesize the compound. It often includes a discussion of the yield, purity, and efficiency of the synthesis process.Molecular Structure Analysis
Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes identifying the reagents and conditions that can cause the compound to react, and the products that are formed during these reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties. It may also include computational studies to predict properties like reactivity, stability, and toxicity.Scientific Research Applications
Molecular Structure and Analysis
Research on compounds with similar structural frameworks has provided insights into their molecular structure, vibrational assignments, and intermolecular interactions. Studies using density functional methods have supported the complete vibrational assignments of such molecules, revealing the formation of stable hydrogen-bonded interactions and the impact of electronegative substitutions on molecular geometries. These analyses are crucial for understanding the physical and chemical properties of these compounds, aiding in the development of pharmaceuticals and materials with specific characteristics (S. Mary et al., 2020).
Antiviral Applications
The antiviral properties of related compounds have been explored, particularly their potency against COVID-19. Molecular docking studies have shown that these compounds can bind effectively to SARS-CoV-2 proteins, suggesting a potential route for the development of novel antiviral drugs. This research highlights the importance of structural analysis in identifying compounds with significant antiviral activities (S. Mary et al., 2020).
Anticancer Activities
Synthesized derivatives of structurally similar compounds have been tested for their anticancer activities. These studies have led to the identification of compounds with potent and selective cytotoxic effects against various cancer cell lines, providing a foundation for the development of new anticancer agents. The synthesis and biological evaluation of these compounds are key steps in the discovery of effective therapies for cancer (V. Horishny et al., 2021).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact. It also includes recommendations for safe handling and disposal.
Future Directions
This could involve a discussion of unanswered questions or potential applications of the compound. It could also include a discussion of how the compound could be modified to improve its properties or effectiveness.
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c21-15-7-1-2-8-16(15)22-18(25)12-28-19-14-6-3-9-17(14)24(20(26)23-19)11-13-5-4-10-27-13/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMJLBJIZGXELW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=CC=C3F)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
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